

# A Comparative Efficacy Analysis of KCNQ Channel Openers: ICA-105665 and Retigabine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ICA-105665 |           |
| Cat. No.:            | B11929643  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent KCNQ potassium channel openers, **ICA-105665** and retigabine. Both compounds have been investigated for their therapeutic potential in epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, potency, and clinical effectiveness, supported by detailed experimental methodologies and visual diagrams.

# Mechanism of Action: Targeting Neuronal Excitability

Both ICA-105665 and retigabine exert their primary therapeutic effects by acting as positive allosteric modulators of voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly the neuronal subtypes KCNQ2-5.[1] These channels are crucial regulators of neuronal excitability. By opening these channels, the drugs increase potassium efflux, which hyperpolarizes the neuronal membrane and stabilizes the resting membrane potential. This action makes it more difficult for neurons to reach the threshold for firing action potentials, thereby reducing overall neuronal excitability and suppressing the aberrant firing patterns associated with seizures.[1]

Retigabine has been shown to bind to a hydrophobic pocket near the channel gate, stabilizing the open conformation of KCNQ2-5 channels.[1] This mechanism accounts for its broad



efficacy in various seizure models. **ICA-105665** is also a potent opener of KCNQ channels, with a particular affinity for KCNQ2/3 and KCNQ3/5 heteromers.[2][3]



Click to download full resolution via product page

Mechanism of action for KCNQ channel openers.

## **In Vitro Potency**



The following table summarizes the in vitro potency of **ICA-105665** and retigabine on various KCNQ channel subtypes as determined by electrophysiological studies.

| Compound              | Channel<br>Subtype                                     | Potency<br>(EC50)                          | Experimental<br>System                     | Reference |
|-----------------------|--------------------------------------------------------|--------------------------------------------|--------------------------------------------|-----------|
| ICA-105665            | Rat KCNQ2/3                                            | 160 nM                                     | Cloned channels                            |           |
| Human Neuronal<br>Kv7 | ~0.3 μM                                                | Cloned channels                            | [4]                                        |           |
| Retigabine            | Human<br>KCNQ2/3                                       | 1.6 μM (for shift in V½ of activation)     | CHO cells<br>expressing<br>cloned channels | [5]       |
| Rat KCNQ2             | Less potent than<br>on KCNQ3 and<br>KCNQ2/3            | CHO cells<br>expressing<br>cloned channels | [6]                                        |           |
| Rat KCNQ3             | More potent than<br>on KCNQ2 and<br>KCNQ2/3            | CHO cells<br>expressing<br>cloned channels | [6]                                        |           |
| Rat KCNQ4             | Less potent than<br>on KCNQ2,<br>KCNQ3, and<br>KCNQ2/3 | CHO cells<br>expressing<br>cloned channels | [6]                                        | _         |

## In Vivo and Clinical Efficacy

Both compounds have demonstrated significant antiseizure activity in a range of preclinical models and in clinical trials.



| Compound                      | Study Type                                                | Model/Patient<br>Population                                                                       | Key Efficacy<br>Findings                                                | Reference |
|-------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| ICA-105665                    | Preclinical                                               | Rodent models (Maximal Electroshock, 6 Hz, pentylenetetrazol e, kindling)                         | Broad-spectrum<br>antiseizure<br>activity at doses<br>of <1 to 5 mg/kg. | [2][7]    |
| Clinical Trial<br>(Phase IIa) | Patients with photosensitive epilepsy                     | Dose-dependent reduction in photoparoxysmal EEG responses.                                        | [7]                                                                     |           |
| Retigabine                    | Preclinical                                               | Rodent models (Maximal Electroshock, pentylenetetrazol e, kindling)                               | Broad-spectrum<br>anticonvulsant<br>activity.                           | [8]       |
| Clinical Trial<br>(Phase III) | Adults with drug-<br>resistant partial-<br>onset seizures | Median seizure<br>frequency<br>reduction of up to<br>54.5% at 1200<br>mg/day.                     | [9][10]                                                                 |           |
| Clinical Trial<br>(Phase III) | Adults with refractory partial-onset seizures             | Significant dose-<br>dependent<br>reduction in<br>seizure<br>frequency<br>compared to<br>placebo. | [1][11][12]                                                             |           |

# **Experimental Protocols**Whole-Cell Patch-Clamp Electrophysiology



This technique is fundamental for characterizing the effects of compounds on ion channel function.

Objective: To measure the effect of **ICA-105665** and retigabine on the activity of KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary neurons.

#### Methodology:

- Cell Preparation: Cells are cultured on glass coverslips. For neuronal recordings, brain slices are prepared and neurons are acutely dissociated.
- Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution containing ions that mimic the intracellular environment.
- Recording: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed. The membrane patch under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration.
- Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV).
   A series of voltage steps are applied to elicit KCNQ currents.
- Drug Application: The compound of interest (**ICA-105665** or retigabine) is applied to the bath solution at various concentrations.
- Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the drug on channel activation, deactivation, and current amplitude. The EC50 is calculated from the concentration-response curve.[13][14][15][16][17]



Click to download full resolution via product page

Workflow for a whole-cell patch-clamp experiment.



## **Preclinical Anticonvulsant Screening in Rodent Models**

A variety of animal models are used to assess the potential efficacy of antiepileptic drugs.

Objective: To evaluate the in vivo antiseizure activity of ICA-105665 and retigabine.

### Commonly Used Models:

- Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized tonic-clonic seizures in humans.
- Pentylenetetrazole (PTZ) Test: This chemical convulsant induces clonic seizures and is predictive of efficacy against absence seizures.
- 6 Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard antiepileptic drugs and may predict efficacy against focal seizures.
- Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a brain region (e.g., amygdala), leading to a progressive and permanent increase in seizure susceptibility. It is a model of focal epilepsy and epileptogenesis.[18][19]
   [20][21][22][23][24]

#### General Protocol:

- Animal Preparation: Rodents (mice or rats) are acclimated to the laboratory environment.
- Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.
- Seizure Induction: After a predetermined time for drug absorption, seizures are induced using the chosen model (e.g., electrical stimulation for MES, injection of PTZ).
- Observation and Scoring: Animals are observed for the presence, latency, and severity of seizures. Seizure severity is often scored using a standardized scale (e.g., Racine scale for kindling).
- Data Analysis: The dose of the drug that protects 50% of the animals from seizures (ED50) is calculated.





Click to download full resolution via product page

Preclinical anticonvulsant screening workflow.

### **Human Photosensitive Epilepsy Model**

This is a proof-of-concept clinical trial model to assess the efficacy of potential antiepileptic drugs in humans.

Objective: To evaluate the ability of a test compound to suppress photoparoxysmal responses (PPRs) on an electroencephalogram (EEG) in patients with photosensitive epilepsy.

#### Methodology:

- Patient Selection: Patients with a history of reproducible PPRs in response to intermittent photic stimulation (IPS) are recruited.
- Baseline Assessment: A baseline EEG is recorded while the patient is exposed to IPS at various frequencies to determine their photosensitivity range.



- Drug Administration: A single dose of the investigational drug (e.g., ICA-105665) or placebo is administered.
- Post-Dose EEG: At specified time points after drug administration, the EEG response to IPS is re-evaluated to assess for any reduction in PPRs.
- Data Analysis: The change in the photosensitivity range is quantified and correlated with the plasma concentration of the drug.[7][25][26][27][28]

## Conclusion

Both **ICA-105665** and retigabine are effective KCNQ channel openers with demonstrated anticonvulsant properties. Retigabine has a well-documented clinical profile for the treatment of partial-onset seizures. **ICA-105665** has shown promise in preclinical models and early clinical studies, particularly in the context of photosensitive epilepsy. The choice between these or other KCNQ modulators in a research or drug development setting will depend on the specific research question, the desired selectivity profile, and the target patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel KCNQ channel openers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. neurology.org [neurology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Kv7 Potassium Channels for Epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 6. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, multicenter, dose-ranging trial of retigabine for partial-onset seizures PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of adjunctive ezogabine (retigabine) in refractory partial epilepsy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal models of epilepsy: use and limitations PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Epilepsy: A Phenotype-oriented Review PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Therapeutic Effects of Kv7 Channel Activator Retigabine against Seizures and Neurodegeneration in Kainic Acid-Induced Seizure Model [ideas.repec.org]
- 23. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]
- 24. Animal models of epilepsy (Chapter 25) Handbook of Experimental Neurology [cambridge.org]
- 25. The human photosensitive epilepsy model for clinical proof-of-principle trials of novel antiseizure medications. 1. Use of the EEG in drug development and characteristics of the model PMC [pmc.ncbi.nlm.nih.gov]



- 26. ClinicalTrials.gov [clinicaltrials.gov:443]
- 27. The human photosensitive epilepsy model for clinical proof-of-principle trials of novel antiseizure medications: 2. Analysis of drug trials and predictive value of the model PMC [pmc.ncbi.nlm.nih.gov]
- 28. The human photosensitive epilepsy model for clinical proof-of-principle trials of novel antiseizure medications. 1. Use of the EEG in drug development and characteristics of the model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of KCNQ Channel Openers: ICA-105665 and Retigabine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929643#comparing-the-efficacy-of-ica-105665-and-retigabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com